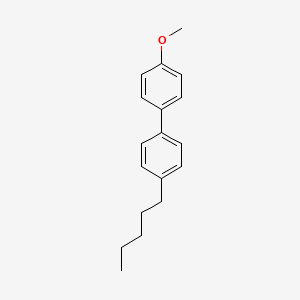

4-Methoxy-4'-pentylbiphenyl

Description

Properties

CAS No. |

58244-49-8 |

|---|---|

Molecular Formula |

C18H22O |

Molecular Weight |

254.4 g/mol |

IUPAC Name |

1-methoxy-4-(4-pentylphenyl)benzene |

InChI |

InChI=1S/C18H22O/c1-3-4-5-6-15-7-9-16(10-8-15)17-11-13-18(19-2)14-12-17/h7-14H,3-6H2,1-2H3 |

InChI Key |

RVBDKYNSNIEROV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Liquid Crystal Properties of Biphenyl Compounds

For the Attention of Researchers, Scientists, and Drug Development Professionals

Limited Data on 4-Methoxy-4'-pentylbiphenyl

Initial literature searches yielded minimal specific data on the liquid crystal properties of this compound. This suggests that it is not as commonly studied as other members of the biphenyl family of liquid crystals.

4-Pentylphenyl 4-methoxybenzoate (PPMB or Nematal 105)

A compound with a similar name, 4-Pentylphenyl 4-methoxybenzoate, is a known nematic liquid crystal. It is important to note the structural difference: PPMB is a phenyl ester, whereas this compound is a biphenyl. This difference in the core structure significantly influences the material's physical and liquid crystal properties.

General Properties of 4-Pentylphenyl 4-methoxybenzoate

| Property | Value |

| Synonyms | PPMB, Nematal 105 |

| CAS Number | 38444-13-2 |

| Molecular Formula | C19H22O3 |

| Molecular Weight | 298.38 g/mol |

| Appearance | White powder/crystals |

| Liquid Crystal Phase | Nematic |

A Comprehensive Technical Guide to 4-Cyano-4'-pentylbiphenyl (5CB)

As a close structural analog to this compound (differing by the substitution of a methoxy group with a cyano group), 4-Cyano-4'-pentylbiphenyl, commonly known as 5CB, serves as an excellent and well-documented model for understanding the liquid crystal behavior of this class of compounds.[1][2][3]

Physicochemical Properties of 5CB

The following table summarizes the key physical properties of 5CB.

| Property | Value | Reference |

| Chemical Formula | C18H19N | [2] |

| Molar Mass | 249.357 g·mol−1 | [2] |

| Appearance | Colorless (isotropic) or cloudy white (nematic) | [2] |

| Density | 1.022 g/cm³ | [2] |

| Refractive Index (n20/D) | 1.532 | [4] |

Liquid Crystal Properties of 5CB

5CB exhibits a nematic liquid crystal phase over a well-defined temperature range.[1][2][5] The transition temperatures and associated enthalpy changes are crucial parameters for its application and are presented below.

| Transition | Temperature (°C) | Enthalpy Change (ΔH) | Reference |

| Crystal to Nematic (K-N) | 22.5 | 49 J/g·K (for a stable crystalline phase C2) | [1][2][5][6] |

| Nematic to Isotropic (N-I) | 35.0 | - | [1][2][5] |

Note: The polymorphism of 5CB has been studied, revealing different crystalline phases (C1, C2) and a glassy liquid crystal phase depending on the thermal history. The enthalpy value provided is for the transition from the more stable C2 phase.[6]

Experimental Protocols

The characterization of liquid crystals like 5CB relies on a suite of standard analytical techniques.[7][8] The two primary methods for determining phase transitions and identifying liquid crystal phases are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpy changes of phase transitions.

Methodology:

-

A small, precisely weighed sample of the liquid crystal (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The instrument heats the sample and reference at a constant rate (e.g., 5 K/min) over a specified temperature range that encompasses the expected phase transitions.[9]

-

The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Phase transitions are observed as endothermic (melting) or exothermic (crystallization) peaks in the heat flow versus temperature curve.

-

The onset temperature of a peak is typically taken as the transition temperature.

-

The area under the peak is integrated to determine the enthalpy of the transition.

-

The sample is then cooled at a controlled rate to observe transitions upon cooling.

Polarized Optical Microscopy (POM)

Objective: To visually identify liquid crystal phases by observing their characteristic textures.

Methodology:

-

A small amount of the liquid crystal sample is placed on a clean glass microscope slide.

-

A coverslip is placed over the sample to create a thin film.

-

The slide is placed on a hot stage attached to a polarizing microscope. The hot stage allows for precise temperature control.

-

The sample is observed between crossed polarizers.

-

The sample is heated and cooled while observing the changes in texture.

-

Isotropic liquids appear dark between crossed polarizers, while anisotropic liquid crystal phases exhibit birefringence, resulting in characteristic colorful and textured patterns.

-

The nematic phase of 5CB, for instance, is often identified by its characteristic "Schlieren" or "marbled" texture.[10]

-

The temperatures at which these textural changes occur are recorded as the phase transition temperatures, corroborating the data obtained from DSC.

Visualizations

Experimental Workflow for Liquid Crystal Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized or commercially obtained liquid crystal material.

Caption: A typical experimental workflow for the characterization and application of a liquid crystal material.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 3. Buy 4-Cyano-4'-pentylbiphenyl | 40817-08-1 [smolecule.com]

- 4. ossila.com [ossila.com]

- 5. nbinno.com [nbinno.com]

- 6. tandfonline.com [tandfonline.com]

- 7. bhu.ac.in [bhu.ac.in]

- 8. iosrjournals.org [iosrjournals.org]

- 9. arxiv.org [arxiv.org]

- 10. Optimization of 4-Cyano-4’-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Methoxy-4'-pentylbiphenyl: Chemical Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-4'-pentylbiphenyl, a biphenyl derivative of interest in various fields of chemical research and materials science. This document details its chemical structure, outlines a robust synthesis protocol, and presents key quantitative data to support further investigation and application.

Chemical Structure

This compound possesses a core biphenyl framework, which consists of two phenyl rings linked by a single carbon-carbon bond. One phenyl ring is substituted at the 4-position with a methoxy group (-OCH₃), while the other is substituted at the 4'-position with a pentyl group (-C₅H₁₁). This asymmetrical substitution pattern imparts specific physical and chemical properties to the molecule.

Caption: Chemical structure of this compound.

Synthesis of this compound

The most common and efficient method for the synthesis of unsymmetrical biphenyls like this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on established procedures for the synthesis of similar biphenyl derivatives.[2][3]

Reactants:

-

4-Methoxyphenylboronic acid

-

1-Bromo-4-pentylbenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxyphenylboronic acid (1.2 equivalents) and 1-bromo-4-pentylbenzene (1.0 equivalent).

-

Solvent Addition: Add a 2:1 mixture of toluene and ethanol to the flask, followed by an aqueous solution of potassium carbonate (2.0 equivalents).

-

Catalyst Addition: To this mixture, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents).

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

Table 1: Physical Properties of 4-Methoxy-4'-alkylbiphenyls

| Compound | Alkyl Group | Melting Point (°C) | Boiling Point (°C) |

| 4-Methoxy-4'-methylbiphenyl | -CH₃ | 102-104[4] | Not Reported |

| 4-Methoxy-4'-tert-butylbiphenyl | -C(CH₃)₃ | 129-130[1] | Not Reported |

| This compound | -C₅H₁₁ | Not Reported | Not Reported |

Table 2: Spectral Data of 4-Methoxy-4'-alkylbiphenyls

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 4-Methoxybiphenyl | 7.56-7.52 (m, 4H), 7.40 (t, J = 6.0 Hz, 1H), 6.98 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H)[4] | Not Reported |

| 4-Methoxy-4'-methylbiphenyl | 7.51 (d, J = 8.0 Hz, 2H), 7.45 (d, J = 8.0 Hz, 2H), 7.23 (d, J = 8.0 Hz, 2H), 6.97 (d, J = 8.0 Hz, 2H), 3.85 (s, 3H), 2.38 (s, 3H)[4] | Not Reported |

| This compound | Not Reported | Not Reported |

The provided data for analogous compounds can be used to estimate the expected physical properties and to aid in the characterization of synthesized this compound. For instance, the melting point is expected to be within the range of similar 4,4'-disubstituted biphenyls. The 1H NMR spectrum is anticipated to show characteristic signals for the aromatic protons, the methoxy group singlet at around 3.8 ppm, and the aliphatic protons of the pentyl group.

References

An In-depth Technical Guide to 4-Methoxy-4'-pentylbiphenyl: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 4-Methoxy-4'-pentylbiphenyl is not extensively available in public literature. This guide leverages data from closely related and structurally similar compounds, such as other 4,4'-disubstituted biphenyls and liquid crystals, to provide a comprehensive overview of its expected properties and synthesis.

Introduction

This compound belongs to the class of 4,4'-disubstituted biphenyls, a core structure in many liquid crystal materials. The molecular geometry, characterized by a rigid biphenyl core and flexible alkyl and alkoxy chains, is conducive to the formation of mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids. Understanding the physical and chemical properties of this compound is crucial for its potential applications in materials science, particularly in the development of liquid crystal displays (LCDs) and other electro-optic devices. This guide provides a detailed technical overview of its anticipated properties, a plausible synthesis protocol, and standard characterization methods.

Physical and Chemical Properties

The physical and chemical properties of this compound are largely influenced by its molecular structure: the biphenyl core contributes to its rigidity and thermal stability, the pentyl chain provides flexibility and influences the melting and clearing points, and the methoxy group introduces polarity. While specific data for this compound is scarce, the properties of analogous compounds provide valuable insights.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound (Expected) | 4-Cyano-4'-pentylbiphenyl (5CB)[1][2][3] | 4-Methoxy-4'-methylbiphenyl[4][5] | 4-Pentylphenyl 4-methoxybenzoate[6] |

| Molecular Formula | C₁₈H₂₂O | C₁₈H₁₉N | C₁₄H₁₄O | C₁₉H₂₂O₃ |

| Molecular Weight | 254.37 g/mol | 249.36 g/mol | 198.26 g/mol | 298.38 g/mol |

| Appearance | White crystalline solid or liquid crystal | Colorless liquid or white solid | Crystalline Powder | White powder/crystals |

| Melting Point | Not available | 22.5 °C | 89-91 °C | 29.0 °C |

| Boiling Point | Not available | 140-150 °C at 0.5 mmHg | Not available | Not available |

| Solubility | Expected to be soluble in organic solvents like toluene, chloroform, and acetone; insoluble in water.[7] | Insoluble in water; miscible with ketones, chlorinated solvents, and toluene.[7] | Not available | Soluble in Methanol.[6] |

| Liquid Crystal Phases | Expected to exhibit nematic and/or smectic phases | Nematic | Not applicable | Nematic |

| Transition Temperatures | Not available | Crystal to Nematic: 22.5 °C, Nematic to Isotropic: 35.0 °C[1][8] | Not applicable | Not available |

Synthesis of this compound

The most versatile and widely used method for the synthesis of unsymmetrical biaryls like this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a plausible method for the synthesis of this compound.

Materials:

-

4-Bromoanisole

-

4-Pentylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Dichloromethane

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-bromoanisole (1.0 eq), 4-pentylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by a small amount of water.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate. Filter the solution and concentrate it under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to yield pure this compound.

Characterization Methods

Standard spectroscopic techniques would be employed to confirm the structure and purity of the synthesized this compound.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the biphenyl core would appear as multiplets in the range of 6.9-7.6 ppm. The methoxy group protons would be a singlet at around 3.8 ppm. The pentyl chain protons would show characteristic multiplets in the upfield region (0.9-2.7 ppm). |

| ¹³C NMR | Signals for the aromatic carbons of the biphenyl core would be observed between 114-160 ppm. The methoxy carbon would appear around 55 ppm. The carbons of the pentyl chain would be found in the 14-36 ppm range. |

| FTIR | Characteristic C-O stretching for the methoxy group around 1250 cm⁻¹. Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. C-H stretching of the aromatic rings and the alkyl chain would also be present. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 254.37. Fragmentation patterns would likely show cleavage of the pentyl chain and the methoxy group. |

Liquid Crystal Properties and Structure-Property Relationship

The liquid crystalline behavior of this compound is a direct consequence of its molecular structure. The interplay between the rigid core and flexible tails, along with intermolecular forces, dictates the formation and stability of mesophases.

Applications

Given its structure, this compound is a candidate for use in liquid crystal mixtures. By tuning the composition of such mixtures, specific properties like the nematic range, viscosity, and dielectric anisotropy can be optimized for various applications, including:

-

Display Technologies: As a component in liquid crystal displays (LCDs) for televisions, computer monitors, and mobile devices.

-

Smart Windows: In switchable privacy glass where the transparency can be controlled by an electric field.

-

Optical Shutters and Sensors: For applications requiring rapid light modulation or sensing of external stimuli.

Further research is required to fully elucidate the specific properties and potential applications of pure this compound.

References

- 1. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 2. Buy 4-Cyano-4'-pentylbiphenyl | 40817-08-1 [smolecule.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. 4-METHOXY-4'-METHYLBIPHENYL | 53040-92-9 [chemicalbook.com]

- 5. 4-METHOXY-4'-METHYLBIPHENYL CAS#: 53040-92-9 [m.chemicalbook.com]

- 6. ossila.com [ossila.com]

- 7. 4-Cyano-4'-pentylbiphenyl | 40817-08-1 | Benchchem [benchchem.com]

- 8. nbinno.com [nbinno.com]

4-Methoxy-4'-pentylbiphenyl CAS number and molecular weight

CAS Number: 58244-49-8 Molecular Weight: 254.37 g/mol

Executive Summary

This document provides a technical overview of 4-Methoxy-4'-pentylbiphenyl, a biphenyl derivative. While the compound is commercially available, a comprehensive review of publicly accessible scientific literature reveals a notable scarcity of in-depth research, particularly concerning its applications in drug development and related experimental protocols. This guide presents the fundamental physicochemical data and notes the absence of detailed biological studies.

Physicochemical Data

The essential chemical identifiers and properties of this compound are summarized in the table below. This information is critical for researchers and scientists in handling and utilizing the compound in experimental settings.

| Property | Value | Reference |

| CAS Number | 58244-49-8 | |

| Molecular Formula | C₁₈H₂₂O | |

| Molecular Weight | 254.37 g/mol | |

| Synonyms | 1,1'-Biphenyl, 4-methoxy-4'-pentyl- |

Synthesis and Experimental Protocols

Biological Activity and Drug Development

There is a significant lack of published research on the biological activity of this compound. As a result, no information regarding its mechanism of action, potential therapeutic targets, or involvement in any signaling pathways can be provided at this time. The absence of such data precludes any meaningful discussion of its potential in drug development.

Logical Relationship Diagram

Due to the limited available data, a diagram illustrating a logical workflow for initiating research on this compound is provided below. This diagram outlines the necessary steps to characterize the compound and explore its potential biological activities.

Caption: Proposed research workflow for this compound.

Conclusion

While this compound is a known chemical entity with a registered CAS number, it remains largely unexplored within the scientific community, especially in the context of drug discovery and development. This guide highlights the foundational data available and underscores the significant opportunities for novel research into the properties and potential applications of this compound. For researchers and professionals in the field, this presents a greenfield opportunity for investigation.

An In-depth Technical Guide to the Nematic Phase of 4-Cyano-4'-pentylbiphenyl (5CB)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nematic phase of the liquid crystal 4-Cyano-4'-pentylbiphenyl, commonly known as 5CB. It details the physical properties, phase transitions, and the experimental techniques used for its characterization, making it a valuable resource for professionals in materials science and related fields.

Introduction to 4-Cyano-4'-pentylbiphenyl (5CB)

4-Cyano-4'-pentylbiphenyl (5CB) is a well-characterized calamitic (rod-shaped) liquid crystal that exhibits a nematic phase at room temperature.[1] Its chemical stability and significant positive dielectric anisotropy make it a model system for fundamental research in liquid crystal physics and a key component in various electro-optic applications, most notably in liquid crystal displays (LCDs).[1] The molecule consists of a rigid biphenyl core, a flexible pentyl (C5H11) chain at one end, and a polar cyano (-CN) group at the other. This molecular structure is responsible for its liquid crystalline properties.[1]

Molecular Structure and Phase Transitions

The elongated shape of the 5CB molecule allows for the formation of the orientationally ordered but positionally disordered nematic phase. The polar cyano group contributes to the material's large dielectric anisotropy.

Figure 1: Molecular structure of 5CB.

5CB exhibits a well-defined sequence of phase transitions upon heating. It melts from a crystalline solid to the nematic liquid crystal phase and then to an isotropic liquid at a higher temperature.[1]

Figure 2: Phase transitions of 5CB.

Quantitative Data

The physical properties of 5CB in its nematic phase are highly dependent on temperature. The following tables summarize key quantitative data from the literature.

Table 1: Phase Transition Temperatures of 5CB

| Transition | Temperature (°C) | Temperature (K) | Reference(s) |

| Crystal to Nematic (TCN) | 22.5 | 295.65 | [1] |

| Nematic to Isotropic (TNI) | 35.0 | 308.15 | [1] |

Table 2: Elastic Constants of 5CB at 25 °C

| Elastic Constant | Symbol | Value (pN) | Reference(s) |

| Splay | K11 | 6.2 | [2] |

| Twist | K22 | 3.9 | [2] |

| Bend | K33 | 8.2 | [2] |

Table 3: Dielectric Anisotropy of 5CB at 25 °C and 1 kHz

| Parameter | Symbol | Value | Reference(s) |

| Dielectric permittivity parallel to director | ε | ||

| Dielectric permittivity perpendicular to director | ε⊥ | 6.7 | |

| Dielectric anisotropy | Δε | 12.3 |

Table 4: Temperature Dependence of the Order Parameter (S) of 5CB

| Temperature (°C) | Order Parameter (S) | Reference(s) |

| 25.0 | 0.60 | |

| 30.0 | 0.54 | |

| 34.0 | 0.43 | |

| 35.0 (TNI) | ~0.3 |

Experimental Protocols

The characterization of the nematic phase of 5CB involves several key experimental techniques. Below are detailed methodologies for these experiments.

Figure 3: Experimental workflow for 5CB characterization.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes.

Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of 5CB into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of material during heating.

-

Prepare an empty, hermetically sealed aluminum pan as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC instrument.

-

Purge the sample chamber with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min) to provide a reproducible atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below the lowest expected transition (e.g., 0 °C).

-

Heat the sample at a controlled rate, typically 5-10 °C/min, to a temperature above the highest expected transition (e.g., 50 °C).

-

Hold the sample at this temperature for a few minutes to ensure thermal equilibrium.

-

Cool the sample at the same controlled rate back to the starting temperature.

-

Perform a second heating scan under the same conditions to observe the thermal history independent behavior.

-

-

Data Analysis:

-

The phase transitions will appear as peaks in the heat flow versus temperature curve (thermogram).

-

The onset temperature of a peak is taken as the transition temperature (TCN and TNI).

-

The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

-

Polarized Optical Microscopy (POM)

Objective: To visually identify the nematic phase and observe its characteristic textures and defects.

Methodology:

-

Liquid Crystal Cell Preparation:

-

Clean two glass slides with indium tin oxide (ITO) electrodes.

-

Spin-coat a thin layer of a polymer alignment agent (e.g., polyimide) onto the ITO-coated surfaces.

-

Cure the polymer according to the manufacturer's instructions.

-

For planar alignment, gently rub the polymer surfaces in a single direction with a soft cloth. For homeotropic alignment, use a specific alignment layer that promotes perpendicular orientation.

-

Assemble the two glass slides with the coated surfaces facing each other, separated by spacers (e.g., Mylar film) of a desired thickness (typically 5-10 µm).

-

-

Cell Filling:

-

Heat the 5CB sample to its isotropic phase (above 35 °C).

-

Place a drop of the isotropic 5CB at the edge of the cell gap.

-

The liquid crystal will fill the cell by capillary action.

-

-

Microscopy Observation:

-

Place the filled cell on the stage of a polarizing microscope equipped with a heating stage.

-

Observe the sample between crossed polarizers.

-

Cool the sample from the isotropic phase into the nematic phase. The appearance of birefringence indicates the transition to the nematic phase.

-

Observe the characteristic textures of the nematic phase, such as the Schlieren texture with its characteristic point and line defects (disclinations).

-

X-Ray Diffraction (XRD)

Objective: To investigate the molecular arrangement and short-range positional order in the nematic phase.

Methodology:

-

Sample Preparation:

-

The 5CB sample is typically held in a thin-walled glass capillary tube (e.g., 1 mm diameter).

-

The capillary is filled with 5CB in its isotropic phase and then sealed.

-

For aligned samples, a magnetic or electric field can be applied to the capillary during the measurement.

-

-

XRD Measurement:

-

Mount the capillary in a diffractometer equipped with a temperature-controlled stage.

-

Use a monochromatic X-ray source (e.g., Cu Kα radiation).

-

Record the diffraction pattern on a 2D detector.

-

-

Data Analysis:

-

The nematic phase will exhibit a diffuse scattering pattern, indicating the lack of long-range positional order.

-

A broad, diffuse peak at wide angles (corresponding to a d-spacing of approximately 4.5 Å) arises from the average lateral spacing between the molecules.[3]

-

A diffuse peak at small angles corresponds to the average molecular length.

-

In an aligned sample, the diffuse peaks will be anisotropic, appearing as arcs or crescents, providing information about the degree of orientational order.[3]

-

Dielectric Spectroscopy

Objective: To measure the dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the director, and to determine the dielectric anisotropy (Δε = ε|| - ε⊥).

Methodology:

-

Cell Preparation:

-

Use a liquid crystal cell with parallel plate ITO electrodes of a known area and separation.

-

Prepare cells for both planar and homeotropic alignment of the 5CB molecules as described in the POM section.

-

-

Measurement:

-

Fill the cells with 5CB.

-

Place the cell in a temperature-controlled holder.

-

Connect the cell to an impedance analyzer.

-

Apply a small AC voltage (typically < 1 V) across the electrodes and measure the capacitance of the cell over a range of frequencies (e.g., 100 Hz to 1 MHz).[4]

-

-

Data Analysis:

-

The dielectric permittivity is calculated from the measured capacitance, the cell area, and the cell gap.

-

The measurement with the planar aligned cell gives ε⊥.

-

The measurement with the homeotropic aligned cell gives ε||.

-

The dielectric anisotropy, Δε, is then calculated as the difference between ε|| and ε⊥.

-

Freedericksz Transition for Elastic Constant Measurement

Objective: To determine the splay (K11) and bend (K33) elastic constants by measuring the critical voltage or magnetic field for the Freedericksz transition.

Methodology:

-

Experimental Setup:

-

Prepare a planar-aligned cell for K11 measurement and a homeotropic-aligned cell for K33 measurement.

-

Place the cell between crossed polarizers in an optical setup.

-

A laser beam is passed through the sample, and the transmitted intensity is measured with a photodetector.

-

An AC voltage source is connected to the ITO electrodes of the cell, or the cell is placed in a variable magnetic field.

-

-

Measurement Procedure:

-

Slowly increase the applied voltage (or magnetic field) across the cell.

-

Monitor the transmitted light intensity.

-

The Freedericksz transition occurs at a critical threshold voltage (Vth) or magnetic field (Hc) where the director starts to deform. This is observed as a change in the transmitted light intensity.

-

-

Data Analysis:

-

The splay elastic constant K11 is calculated from the threshold voltage for the planar cell using the equation: Vth = π * sqrt(K11 / (ε0 * Δε))

-

The bend elastic constant K33 is calculated from the threshold voltage for the homeotropic cell using a similar relationship, or from the magnetic field threshold.

-

ε0 is the permittivity of free space, and Δε is the dielectric anisotropy.

-

Conclusion

4-Cyano-4'-pentylbiphenyl remains a cornerstone material in the field of liquid crystals. Its well-characterized nematic phase provides an excellent platform for both fundamental scientific inquiry and the development of advanced optical technologies. The experimental protocols detailed in this guide offer a robust framework for researchers and professionals to accurately characterize the physical properties of 5CB and other nematic liquid crystals, thereby facilitating further innovation in this dynamic field.

References

In-Depth Technical Guide to the Phase Transition Temperatures of 4-Methoxy-4'-pentylbiphenyl

A comprehensive overview for researchers, scientists, and drug development professionals on the characterization of the thermal properties of 4-Methoxy-4'-pentylbiphenyl, a liquid crystalline compound. This guide details the experimental protocols for determining phase transition temperatures and provides a framework for data presentation.

While specific, publicly available datasets for the phase transition temperatures of this compound are not readily found in broad searches, this guide outlines the standard methodologies for determining these critical properties. The experimental protocols described herein are widely applied to the characterization of liquid crystals, including analogous compounds from the 4-alkoxy-4'-alkylbiphenyl series.

Data Presentation

The accurate and clear presentation of phase transition data is crucial for the comparison and interpretation of the thermal behavior of liquid crystalline materials. The following table provides a structured format for summarizing the quantitative data obtained from experimental analyses.

| Phase Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH, J/g) |

| Crystal to Nematic | Data not available | Data not available | Data not available |

| Nematic to Isotropic | Data not available | Data not available | Data not available |

Caption: Table 1. Phase Transition Temperatures and Enthalpy Changes for this compound.

Experimental Protocols

The determination of phase transition temperatures in liquid crystals is primarily conducted using two key analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method allows for the precise determination of phase transition temperatures and the enthalpy changes associated with them.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidation of the sample.

-

Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves:

-

An initial heating ramp to a temperature above the highest expected transition to erase any previous thermal history.

-

A controlled cooling ramp (e.g., 10 °C/min) to observe transitions upon cooling.

-

A subsequent controlled heating ramp (e.g., 10 °C/min) to observe transitions upon heating.

-

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Phase transitions are identified as endothermic (melting, nematic to isotropic) or exothermic (crystallization) peaks. The onset temperature of the peak is typically reported as the transition temperature, while the area under the peak is proportional to the enthalpy change of the transition.

Polarized Optical Microscopy (POM)

Polarized Optical Microscopy is a qualitative technique used to observe the unique textures of different liquid crystal phases. The changes in these textures as a function of temperature provide visual confirmation of phase transitions.

Methodology:

-

Sample Preparation: A small amount of the this compound sample is placed on a clean glass slide and covered with a coverslip.

-

Hot Stage Setup: The slide is placed on a programmable hot stage attached to the polarized light microscope.

-

Observation: The sample is observed through the microscope as it is heated and cooled at a controlled rate (e.g., 1-5 °C/min).

-

Texture Identification: Different liquid crystal phases (e.g., nematic, smectic) exhibit characteristic optical textures under polarized light. The temperatures at which these textures appear and disappear are recorded as the phase transition temperatures. For example, the nematic phase is often characterized by a "schlieren" or "marbled" texture. The transition to the isotropic liquid phase is marked by the disappearance of all birefringence, resulting in a dark field of view.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the characterization of the thermal properties of a liquid crystal like this compound.

Caption: Experimental workflow for the characterization of liquid crystal phase transitions.

Introduction to Dielectric Anisotropy in 4-Cyano-4'-pentylbiphenyl (5CB)

An in-depth analysis of the dielectric properties of 4-Cyano-4'-pentylbiphenyl, a prominent nematic liquid crystal, is presented in this technical guide. This document details the quantitative data on its dielectric anisotropy, outlines the experimental protocols for its measurement, and provides visual representations of the underlying concepts and workflows. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged with the characterization and application of liquid crystals.

4-Cyano-4'-pentylbiphenyl, commonly known as 5CB, is a well-characterized nematic liquid crystal that finds extensive use in electro-optical applications, primarily due to its significant dielectric anisotropy at room temperature.[1][2][3][4] The molecule's structure, featuring a rigid biphenyl core with a polar cyano (-C≡N) group at one end and a flexible pentyl chain at the other, gives rise to a large permanent dipole moment along its long molecular axis.[5] This molecular polarity is the primary origin of its positive dielectric anisotropy, a crucial property for aligning the liquid crystal molecules with an external electric field.[5][6][7]

The dielectric anisotropy (Δε) is defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the average direction of the long molecular axes, known as the director.[7][8] A positive Δε indicates that the component of the dielectric permittivity parallel to the director is greater than the perpendicular component, which is the case for 5CB.[1][7] This property is fundamental to the operation of liquid crystal displays (LCDs) and other photonic devices. The magnitude of the dielectric anisotropy is dependent on factors such as temperature and the frequency of the applied electric field.

Quantitative Dielectric Data

The dielectric properties of 5CB have been the subject of numerous studies. The following tables summarize the key quantitative data regarding its dielectric permittivity and anisotropy.

Table 1: Dielectric Constants of 5CB at 1 kHz

| Temperature (°C) | Dielectric Permittivity Parallel (ε∥) | Dielectric Permittivity Perpendicular (ε⊥) | Dielectric Anisotropy (Δε) |

| 25 | 17 ± 2 | 7 ± 1 | ~10 |

| Near T_NI | Varies significantly | Varies significantly | Varies significantly |

Note: T_NI (Nematic-Isotropic transition temperature) for 5CB is approximately 35.0 °C.[2][4] The values for dielectric constants can show some variation between different studies due to measurement conditions and sample purity.[1]

Table 2: General Physical Properties of 5CB

| Property | Value |

| Chemical Formula | C₁₈H₁₉N |

| Molar Mass | 249.357 g·mol⁻¹ |

| Nematic to Isotropic Transition Temperature (T_NI) | 35.0 °C |

| Crystal to Nematic Transition Temperature | 22.5 °C |

Experimental Protocols

The measurement of the dielectric anisotropy of 5CB involves the determination of the dielectric permittivity of a liquid crystal sample aligned in two orthogonal directions relative to an applied electric field.

Sample Preparation and Cell Assembly

A liquid crystal cell is constructed using two parallel glass plates coated with a transparent conductive layer, such as Indium Tin Oxide (ITO). To achieve a specific alignment of the liquid crystal molecules, the inner surfaces of the glass plates are coated with an alignment layer, typically a polyimide, which is then mechanically rubbed.[9]

-

Planar Alignment: For measuring ε∥, a cell that promotes planar alignment is used, where the liquid crystal director is parallel to the glass plates.

-

Homeotropic Alignment: For measuring ε⊥, a cell promoting homeotropic alignment is used, where the director is perpendicular to the plates.[10]

The thickness of the liquid crystal layer is controlled by spacers, typically in the range of 7 to 28 µm.[8][9] The liquid crystal material is introduced into the cell in its isotropic phase via capillary action.

Dielectric Spectroscopy Measurement

Dielectric spectroscopy is employed to measure the capacitance of the liquid crystal cell over a range of frequencies.[10][11]

-

Instrumentation: An LCR meter or an impedance analyzer is used to measure the capacitance (C) and dissipation factor of the filled cell.[8][10]

-

Procedure:

-

The capacitance of the empty cell (C_empty) is first measured.

-

The cell is then filled with the liquid crystal, and its capacitance (C_filled) is measured.

-

The dielectric permittivity (ε) is calculated using the formula: ε = C_filled / C_empty.

-

To determine ε∥, a sufficiently high AC electric field is applied to a planar aligned cell to orient the director parallel to the field.

-

To determine ε⊥, a homeotropic aligned cell is used, or a planar cell where the measurement is taken with the director oriented perpendicular to the field.

-

The measurements are typically carried out in a temperature-controlled environment to study the temperature dependence of the dielectric constants.[8]

-

Visualizations

The following diagrams illustrate the conceptual and experimental workflows related to the dielectric anisotropy of 5CB.

Conclusion

4-Cyano-4'-pentylbiphenyl (5CB) exhibits a strong positive dielectric anisotropy, which is a direct consequence of its molecular structure and the resulting large dipole moment. This property, which allows for the manipulation of molecular orientation with an external electric field, is fundamental to its application in various electro-optical devices. The accurate measurement of its dielectric constants, ε∥ and ε⊥, through established experimental protocols such as dielectric spectroscopy, is crucial for the design and optimization of these technologies. The data and methodologies presented in this guide provide a comprehensive overview for professionals working with this important liquid crystal material.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 3. Buy 4-Cyano-4'-pentylbiphenyl | 40817-08-1 [smolecule.com]

- 4. ossila.com [ossila.com]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Dynamics, Dielectric Properties, and Textures of Protonated and Selectively Deuterated 4′-Pentyl-4-biphenylcarbonitrile Liquid Crystal [mdpi.com]

- 8. cpb.iphy.ac.cn [cpb.iphy.ac.cn]

- 9. tandfonline.com [tandfonline.com]

- 10. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide on the Optical Properties of 4-Methoxy-4'-pentylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the optical properties of the nematic liquid crystal, 4-Methoxy-4'-pentylbiphenyl. Due to a scarcity of direct experimental data for this specific compound in publicly available literature, this document leverages data from the closely related and extensively studied 4-cyano-4'-pentylbiphenyl (5CB) as a primary reference. The guide discusses the expected influence of the methoxy substituent on the optical characteristics in comparison to the cyano group. Furthermore, it details the established experimental protocols for characterizing the key optical parameters of nematic liquid crystals, including refractive indices, birefringence, UV-Visible absorption, and fluorescence spectroscopy. This guide is intended to serve as a valuable resource for researchers and professionals in materials science and drug development by providing both a comparative analysis and a practical framework for the experimental investigation of this compound.

Introduction

This compound is a calamitic (rod-shaped) liquid crystal belonging to the biphenyl family. Its molecular structure, consisting of a rigid biphenyl core with a flexible pentyl chain and a terminal methoxy group, gives rise to its mesomorphic behavior. The optical properties of such materials, particularly their anisotropy, are of significant interest for a wide range of applications, including display technologies, optical switching, and sensing.

The electronic nature of the terminal substituent plays a crucial role in determining the specific optical characteristics of a liquid crystal. The methoxy group (-OCH₃) is an electron-donating group, which is expected to impart distinct properties to this compound compared to its well-known cyano-substituted analogue, 4-cyano-4'-pentylbiphenyl (5CB), which features an electron-withdrawing cyano group (-CN).

This guide will first present a summary of the known optical properties of 5CB as a baseline. It will then discuss the anticipated optical properties of this compound based on the electronic effects of the methoxy group. Finally, detailed experimental protocols for the measurement of these properties are provided, along with graphical representations of the experimental workflows.

Comparative Optical Properties: this compound vs. 4-cyano-4'-pentylbiphenyl (5CB)

Optical Properties of 4-cyano-4'-pentylbiphenyl (5CB)

The optical properties of 5CB have been thoroughly characterized. A summary of key quantitative data is presented in the tables below.

Table 1: Refractive Indices and Birefringence of 4-cyano-4'-pentylbiphenyl (5CB) at 25°C

| Wavelength (nm) | Ordinary Refractive Index (n₀) | Extraordinary Refractive Index (nₑ) | Birefringence (Δn = nₑ - n₀) |

| 589 | 1.53 | 1.71 | 0.18 |

Table 2: UV-Visible Absorption and Fluorescence Properties of 4-cyano-4'-pentylbiphenyl (5CB)

| Property | Wavelength (nm) | Notes |

| Absorption Maximum (λₐbs) | ~342 | In the nematic phase, attributed to the π-π* transition of the biphenyl core.[1] |

| Fluorescence Emission Maximum (λₑₘ) | ~380-386 and ~412 | Characterized by emissions from two different excimers. |

Predicted Optical Properties of this compound

The substitution of the electron-withdrawing cyano group with an electron-donating methoxy group is expected to influence the electronic structure and, consequently, the optical properties.

-

Refractive Index and Birefringence: The methoxy group is known to increase the molecular polarizability anisotropy. This would suggest that this compound may exhibit a higher birefringence compared to 5CB. The overall refractive indices are also expected to be different.

-

UV-Visible Absorption: Electron-donating groups like methoxy tend to cause a bathochromic (red) shift in the UV-Vis absorption spectrum of conjugated systems.[2][3] Therefore, the absorption maximum of this compound is anticipated to be at a longer wavelength compared to 5CB.

-

Fluorescence: The fluorescence properties will also be affected by the change in the electronic structure. The emission wavelength and quantum yield are expected to differ from those of 5CB.

Experimental Protocols

This section details the methodologies for the experimental determination of the key optical properties of this compound.

Measurement of Refractive Indices and Birefringence

The ordinary (n₀) and extraordinary (nₑ) refractive indices of a nematic liquid crystal can be measured using an Abbe refractometer. Birefringence (Δn) is the difference between these two indices (Δn = nₑ - n₀).

Experimental Workflow for Refractive Index Measurement

Detailed Steps:

-

Sample Preparation: A thin, planar-aligned liquid crystal cell is filled with this compound. The alignment is typically achieved by treating the inner surfaces of the glass substrates with a rubbed polymer layer (e.g., polyvinyl alcohol).

-

Instrumentation: An Abbe refractometer equipped with a polarizer and a monochromatic light source (e.g., a sodium lamp at 589 nm) is used. The temperature of the refractometer prisms should be controlled, as refractive indices are temperature-dependent.

-

Measurement of nₑ: The liquid crystal cell is placed on the prism of the refractometer. The polarizer is oriented parallel to the rubbing direction of the liquid crystal cell (the director). The refractometer is adjusted until the shadow line is sharp and centered in the crosshairs of the eyepiece. The reading from the scale gives the extraordinary refractive index (nₑ).

-

Measurement of n₀: The polarizer is then rotated by 90 degrees, so it is perpendicular to the liquid crystal director. The measurement is repeated to obtain the ordinary refractive index (n₀).

-

Calculation of Birefringence: The birefringence (Δn) is calculated as the difference between the extraordinary and ordinary refractive indices.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths at which a substance absorbs light.

Experimental Workflow for UV-Vis Absorption Spectroscopy

References

Technical Guide: Solubility of 4-Cyano-4'-pentylbiphenyl (5CB) in Organic Solvents

Disclaimer: Initial searches for the solubility of "4-Methoxy-4'-pentylbiphenyl" did not yield specific data. It is presumed that the intended compound of interest is the structurally similar and extensively studied liquid crystal, 4-Cyano-4'-pentylbiphenyl (5CB) . The following guide pertains to the solubility of 5CB.

This technical guide provides a comprehensive overview of the solubility of 4-Cyano-4'-pentylbiphenyl (commonly known as 5CB) in various organic solvents. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development who utilize liquid crystals in their work.

Introduction to 4-Cyano-4'-pentylbiphenyl (5CB)

4-Cyano-4'-pentylbiphenyl is a prominent nematic liquid crystal with the chemical formula C18H19N.[1] It is widely used in research and applications such as liquid crystal displays (LCDs) due to its convenient temperature range for the nematic phase.[1][2] Understanding its solubility in different organic solvents is crucial for its purification, formulation, and integration into various systems.

Quantitative Solubility Data

The solubility of 4-Cyano-4'-pentylbiphenyl in a selection of common organic solvents is summarized in the table below. The term "miscible" indicates that the solute and solvent can be mixed in all proportions to form a homogeneous solution.

| Organic Solvent | Chemical Formula | Solubility of 4-Cyano-4'-pentylbiphenyl (5CB) |

| Acetone | C3H6O | Miscible[3] |

| Chloroform | CHCl3 | Miscible[3], Slightly Soluble[4] |

| Toluene | C7H8 | Miscible[3] |

| Methanol | CH4O | Slightly Soluble[4] |

| Water | H2O | Insoluble[3][4] |

Experimental Protocol for Solubility Determination

The following section details a standard methodology for determining the solubility of a crystalline compound like 5CB in an organic solvent, based on the widely accepted "shake-flask" method.

Principle

The shake-flask method is considered the gold standard for determining equilibrium solubility. It involves creating a saturated solution by agitating an excess amount of the solid solute in the solvent at a controlled temperature until equilibrium is reached. The concentration of the dissolved solute in the liquid phase is then determined analytically.

Materials and Equipment

-

4-Cyano-4'-pentylbiphenyl (solid)

-

Selected organic solvent of high purity

-

Analytical balance

-

Vials with airtight caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid 4-Cyano-4'-pentylbiphenyl to a series of vials. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to sediment. For finer suspensions, centrifugation at the same temperature can be employed to achieve a clear separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a solvent-resistant filter (e.g., PTFE) to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 4-Cyano-4'-pentylbiphenyl in the diluted sample using a calibrated analytical technique such as HPLC-UV or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of 5CB in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in units of g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 4-Cyano-4'-pentylbiphenyl.

Workflow for the experimental determination of solubility.

References

- 1. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 2. Buy 4-Cyano-4'-pentylbiphenyl | 40817-08-1 [smolecule.com]

- 3. 4-Cyano-4'-n-pentylbiphenyl, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 4-Cyano-4'-pentylbiphenyl CAS#: 40817-08-1 [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methoxy-4'-pentylbiphenyl via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction is widely utilized in the pharmaceutical industry and materials science for the construction of biaryl scaffolds, which are prevalent in many biologically active molecules and liquid crystals. This application note provides a detailed protocol for the synthesis of 4-Methoxy-4'-pentylbiphenyl, a key intermediate in various research and development applications, through a palladium-catalyzed Suzuki coupling of 4-bromoanisole and 4-pentylphenylboronic acid.

Reaction Scheme

The synthesis of this compound proceeds via the palladium-catalyzed cross-coupling of 4-bromoanisole and 4-pentylphenylboronic acid in the presence of a base.

Data Presentation: Suzuki Coupling Reaction Parameters

The following table summarizes various reported conditions for Suzuki coupling reactions relevant to the synthesis of this compound, providing a comparative overview for reaction optimization.

| Aryl Halide (1.0 eq) | Arylboronic Acid (eq) | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoanisole | Phenylboronic acid (1.5) | Pd/MN100 (1.0) | - | NaOH (2.0) | Ethanol/Water (1:1) | 70 | 0.92 | >98 (conversion) | [1] |

| 4-Iodoanisole | o-Tolylboronic acid (1.03) | Pd(OAc)₂ (0.02) | - | K₂CO₃ (2.5) | Acetone/Water | Reflux | 2 | 90.3 | [2] |

| 1-chloro-4-methoxybenzene | Phenylboronic acid (1.5) | Pd-PEPPSI-CMP (0.5) | - | K₂CO₃ (2.0) | Methanol | 80 | 12 | 97 | [3] |

| Bromoarene | Arylboronic acid (1.1) | Nano-palladium (0.1) | - | K₂CO₃ (2.0) | DMF/Water (3:2) | 40 | - | High | [4] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound based on established Suzuki coupling methodologies.

Materials:

-

4-Bromoanisole

-

4-Pentylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) (optional, but can improve yields)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Toluene or 1,4-Dioxane

-

Ethanol

-

Water (degassed)

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 eq), 4-pentylphenylboronic acid (1.1-1.5 eq), and a suitable base such as potassium carbonate (2.0 eq) or sodium hydroxide (2.0 eq).

-

Add the palladium catalyst, for example, palladium(II) acetate (0.5-2 mol%). If a ligand is used, add triphenylphosphine (1-4 mol%).

-

The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

-

-

Solvent Addition and Reaction:

-

Add a degassed solvent system to the flask. A mixture of an organic solvent and water is typically used, for example, Toluene/Ethanol/Water or Dioxane/Water in a ratio of approximately 3:1:1 or 4:1 respectively.

-

Heat the reaction mixture to a temperature between 80-100°C with vigorous stirring.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.[2][3]

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is then purified by column chromatography on silica gel.[4] A suitable eluent system is a mixture of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 99:1 hexane:ethyl acetate) and gradually increasing the polarity to elute the desired product.

-

The fractions containing the pure product are collected and the solvent is removed under reduced pressure to yield this compound as a solid or oil.

-

Mandatory Visualizations

The following diagrams illustrate the key aspects of the synthesis of this compound.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

Application Notes and Protocols for 4-Methoxy-4'-pentylbiphenyl in Liquid Crystal Display (LCD) Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data for 4-Methoxy-4'-pentylbiphenyl is limited in publicly available literature. The following application notes and protocols are based on data from closely related compounds, such as the 4-n-alkoxy-4'-cyanobiphenyl (nOCB) and 4-n-alkyl-4'-cyanobiphenyl (nCB) series, and general principles of liquid crystal characterization. These notes should be considered a starting point for research and development.

Introduction

This compound is a calamitic (rod-shaped) liquid crystal that has potential applications in liquid crystal displays (LCDs) and other electro-optic devices. Its molecular structure, consisting of a rigid biphenyl core with a flexible pentyl chain and a methoxy group, is expected to give rise to a nematic liquid crystal phase over a specific temperature range. The methoxy group, being less polar than the cyano group found in widely used cyanobiphenyl liquid crystals, may result in different dielectric and optical properties. These notes provide an overview of its anticipated properties and detailed protocols for its characterization and application in LCDs.

Physicochemical and Electro-Optical Properties

The properties of this compound are crucial for its performance in an LCD. The following table summarizes the expected range of values for its key parameters, based on trends observed in similar liquid crystal series.

| Property | Symbol | Expected Value Range | Significance in LCD Applications |

| Phase Transitions | |||

| Melting Point (Crystal to Nematic) | TC-N | 20 - 40 °C | Defines the lower operating temperature of the display. |

| Clearing Point (Nematic to Isotropic) | TN-I | 40 - 60 °C | Defines the upper operating temperature of the display. |

| Optical Properties | |||

| Ordinary Refractive Index | no | 1.50 - 1.55 | Affects the overall brightness and viewing angle of the display. |

| Extraordinary Refractive Index | ne | 1.65 - 1.75 | A higher birefringence leads to a thinner display. |

| Birefringence | Δn | 0.15 - 0.20 | Crucial for achieving the desired phase retardation in the LC cell. |

| Electrical Properties | |||

| Dielectric Anisotropy | Δε | +2 to +5 | A positive value is required for twisted nematic (TN) displays. |

| Threshold Voltage | Vth | 1.5 - 2.5 V | Lower threshold voltage results in lower power consumption. |

| Mechanical Properties | |||

| Rotational Viscosity | γ1 | 100 - 200 mPa·s | Affects the switching speed (response time) of the display. |

Experimental Protocols

Synthesis of this compound

A potential synthetic route for this compound is the Suzuki coupling reaction. This method is widely used for the synthesis of biphenyl derivatives.

Protocol:

-

Reactants: 4-methoxyphenylboronic acid and 4-pentylbromobenzene.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0).

-

Base: Aqueous sodium carbonate solution.

-

Solvent: Toluene or a similar organic solvent.

-

Procedure: a. Combine 4-methoxyphenylboronic acid, 4-pentylbromobenzene, and the palladium catalyst in the solvent. b. Add the aqueous sodium carbonate solution. c. Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours. d. Monitor the reaction progress using thin-layer chromatography (TLC). e. After completion, cool the reaction mixture and perform an aqueous workup. f. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. g. Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Characterization of Liquid Crystalline Properties

Method: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Protocol:

-

DSC: a. Accurately weigh a small sample (2-5 mg) of the synthesized compound into an aluminum DSC pan. b. Seal the pan and place it in the DSC instrument. c. Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above its expected clearing point. d. Cool the sample at the same rate to below its expected melting point. e. Perform a second heating and cooling cycle to ensure thermal history does not affect the transition temperatures. f. The peaks in the heating and cooling curves correspond to the phase transitions.

-

POM: a. Place a small amount of the sample on a clean glass slide and cover it with a coverslip. b. Heat the slide on a hot stage. c. Observe the sample through a polarized optical microscope as the temperature is varied. d. The changes in texture correspond to the phase transitions. The nematic phase will exhibit a characteristic schlieren or threaded texture.

Method: Abbe Refractometer.

Protocol:

-

Use an Abbe refractometer equipped with a polarizer and a temperature-controlled sample stage.

-

Introduce the liquid crystal sample, in its nematic phase, between the prisms of the refractometer.

-

The surfaces of the prisms should be treated with an alignment layer to induce a specific orientation of the liquid crystal molecules (e.g., homeotropic or planar).

-

For homeotropic alignment (molecules perpendicular to the prism surface), the measured refractive index is no.

-

For planar alignment (molecules parallel to the prism surface), two refractive indices can be measured by rotating the polarizer: ne (extraordinary) and no (ordinary).

-

Calculate the birefringence (Δn) as the difference between ne and no.

Method: Capacitance Measurement of a Liquid Crystal Cell.

Protocol:

-

Fabricate a liquid crystal cell using two indium tin oxide (ITO) coated glass plates separated by a known gap (e.g., 5-10 µm).

-

Treat the inner surfaces of the glass plates with an alignment layer to induce a specific orientation (e.g., planar).

-

Fill the cell with the liquid crystal in its isotropic phase and then cool it down to the nematic phase.

-

Measure the capacitance of the cell without an applied electric field (C⊥). This corresponds to the perpendicular component of the dielectric permittivity (ε⊥).

-

Apply a sufficiently high AC voltage across the cell to align the liquid crystal molecules parallel to the electric field.

-

Measure the capacitance of the cell under this high voltage (C||). This corresponds to the parallel component of the dielectric permittivity (ε||).

-

Calculate the dielectric anisotropy (Δε) as the difference between ε|| and ε⊥.

Diagrams

Caption: Experimental workflow for the synthesis, characterization, and application of this compound.

Caption: Workflow for the fabrication of a liquid crystal test cell.

Application Notes and Protocols for the Preparation of 4-Methoxy-4'-pentylbiphenyl Liquid Crystal Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the synthesis of the nematic liquid crystal 4-Methoxy-4'-pentylbiphenyl and the subsequent fabrication of twisted nematic liquid crystal (TNLC) cells. The protocols are designed for researchers in materials science and drug development, offering step-by-step guidance from chemical synthesis to final cell assembly and characterization.

Synthesis of this compound

The synthesis of this compound is effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance. The reaction couples a boronic acid with an organohalide, catalyzed by a palladium complex.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Bromoanisole | Reagent | Sigma-Aldrich |

| 4-Pentylphenylboronic acid | Reagent | Combi-Blocks |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Strem Chemicals |

| Triphenylphosphine (PPh₃) | Reagent | Acros Organics |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific |

| Toluene | Anhydrous | EMD Millipore |

| Ethanol | 200 Proof | Decon Labs |

| Diethyl Ether | ACS Grade | VWR |

| Magnesium Sulfate (MgSO₄) | Anhydrous | J.T. Baker |

| Deionized Water | N/A | In-house |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, combine 4-bromoanisole (10.0 mmol, 1.87 g), 4-pentylphenylboronic acid (11.0 mmol, 2.11 g), and triphenylphosphine (0.4 mmol, 105 mg).

-

Catalyst Addition: Add palladium(II) acetate (0.1 mmol, 22.4 mg) to the flask.

-

Solvent and Base Addition: Add 80 mL of toluene, followed by an aqueous solution of potassium carbonate (2 M, 20 mL).

-

Reaction Execution: Purge the system with nitrogen for 15 minutes. Heat the mixture to 85°C and maintain vigorous stirring for 12 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel and add 50 mL of deionized water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate 98:2) to yield this compound as a white solid.

Fabrication of Twisted Nematic Liquid Crystal (TNLC) Cells

The fabrication of a TNLC cell involves the assembly of two conductive glass plates with a precisely controlled gap, filled with the liquid crystal material. An alignment layer is applied to the glass to orient the liquid crystal molecules.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Indium Tin Oxide (ITO) Coated Glass Slides | 1" x 1" | Hartford Glass Co. |

| Polyvinyl Alcohol (PVA), MW 89,000-98,000 | 99+% hydrolyzed | Sigma-Aldrich |

| This compound | Synthesized | As per Section 1.0 |

| Mylar Spacers (e.g., 5 µm thickness) | N/A | Goodfellow |

| Acetone, Isopropanol | ACS Grade | VWR |

| Epoxy | 5-minute cure | Devcon |

| Binder Clips | Standard | Office Supply |

| Cotton Velveteen Cloth | N/A | Local Fabric Store |

Experimental Protocol: Cell Fabrication

-

Substrate Cleaning:

-

Thoroughly clean two ITO-coated glass slides by sonicating in a sequence of deionized water with detergent, deionized water, acetone, and finally isopropanol (15 minutes each).

-

Dry the slides using a stream of dry nitrogen and bake at 110°C for 20 minutes to remove any residual moisture.

-

-

Alignment Layer Coating:

-

Prepare a 2% (w/v) aqueous solution of PVA. Heat gently (around 80°C) with stirring until the PVA is fully dissolved.

-

Spin-coat the PVA solution onto the conductive side of the cleaned ITO slides at 3000 rpm for 60 seconds.

-

Bake the coated slides at 100°C for 30 minutes to cure the PVA film.

-

-

Rubbing Process:

-

Gently rub the surface of the cured PVA film in a single direction with a velveteen cloth wrapped around a flat block. Apply consistent, light pressure.

-

Mark the direction of rubbing on the edge of each slide. The two slides should be rubbed in directions perpendicular (90°) to each other to create the twisted nematic alignment.

-

-

Cell Assembly:

-

Place tiny fragments of Mylar spacers near the edges of one of the prepared slides.

-

Apply a thin line of epoxy along two adjacent edges of the same slide.

-

Place the second slide on top, with the coated and rubbed surfaces facing each other and the rubbing directions oriented at 90°. Ensure the uncoated ITO edges are offset to allow for electrical contact.

-

Clamp the assembly together with binder clips and allow the epoxy to cure completely. This creates an empty cell with a defined gap.

-

-

Liquid Crystal Filling:

-

Heat the synthesized this compound to its isotropic phase (above its clearing point).

-

Place a small drop of the molten liquid crystal at the open edge of the cell.

-

The liquid crystal will fill the cell via capillary action. This process can be expedited by placing the cell in a vacuum chamber and then releasing the vacuum.

-

-

Sealing:

-

Once the cell is filled, clean any excess liquid crystal from the outside.

-

Seal the open edges with epoxy to prevent leakage.

-

Data Presentation: Physicochemical Properties

Table 1: Physicochemical Properties of Reference Compound 4-Cyano-4'-pentylbiphenyl (5CB)

| Property | Value | Units |

| Chemical Formula | C₁₈H₁₉N | N/A |

| Molecular Weight | 249.36 | g/mol |

| Crystal to Nematic Transition (T_KN) | ~22.5 | °C |

| Nematic to Isotropic Transition (T_NI) / Clearing Point | ~35.0 | °C |

| Density (@ 25°C) | ~1.022 | g/cm³ |

| Refractive Index, Ordinary (n_o) | ~1.53 | N/A |

| Refractive Index, Extraordinary (n_e) | ~1.71 | N/A |

| Birefringence (Δn) | ~0.18 | N/A |

Visualized Workflows and Pathways

The following diagrams illustrate the key experimental processes described in this document.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Liquid Crystal Cell Fabrication Workflow

References

Application Notes and Protocols for Electro-Optical Characterization of 4-Methoxy-4'-pentylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key electro-optical characterization techniques for the nematic liquid crystal 4-Methoxy-4'-pentylbiphenyl. The protocols outlined below are designed to enable the precise measurement of critical parameters such as dielectric anisotropy, birefringence, the Fréedericksz transition threshold voltage, and electro-optic response time.

Dielectric Anisotropy

Dielectric anisotropy (Δε) is a fundamental property of liquid crystals that describes the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. This parameter is crucial for predicting the response of the material to an applied electric field.

Quantitative Data

Due to the limited availability of specific data for this compound, the following table presents data for the closely related compound, 4-Methoxy-4'-cyanobiphenyl (1OCB), which serves as a valuable reference.[1]

| Parameter | Symbol | Value (at T = 86°C) | Unit |

| Parallel Dielectric Permittivity | ε∥ | ~18 | (dimensionless) |

| Perpendicular Dielectric Permittivity | ε⊥ | ~6 | (dimensionless) |

| Dielectric Anisotropy | Δε | ~12 | (dimensionless) |

Experimental Protocol: Dielectric Spectroscopy

-

Sample Preparation: A liquid crystal cell with a known thickness (typically 5-20 µm) and transparent electrodes (e.g., Indium Tin Oxide - ITO) is filled with this compound in its isotropic phase via capillary action.

-

Alignment: To measure ε∥ and ε⊥, the liquid crystal molecules must be uniformly aligned.

-

Planar Alignment (for ε⊥): The inner surfaces of the cell are coated with a polyimide layer and rubbed in a single direction. This forces the liquid crystal director to align parallel to the rubbing direction.

-

Homeotropic Alignment (for ε∥): The inner surfaces are treated with a homeotropic alignment agent (e.g., a long-chain silane) to align the director perpendicular to the surfaces.

-

-

Measurement:

-

An LCR meter is used to measure the capacitance of the filled cell (C⊥ for planar alignment, C∥ for homeotropic alignment) and the empty cell (C_empty).

-

The dielectric permittivities are calculated using the formula: ε = C_sample / C_empty.

-

The measurements are typically performed over a range of frequencies (e.g., 1 kHz) and temperatures.

-

-

Calculation: The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.

Birefringence (Optical Anisotropy)

Birefringence (Δn) is the difference between the extraordinary (n_e) and ordinary (n_o) refractive indices of the liquid crystal. It is a measure of the optical anisotropy and is essential for display and photonic applications.

Quantitative Data

| Parameter | Symbol | Estimated Value | Unit |

| Extraordinary Refractive Index | n_e | ~1.7 | (dimensionless) |